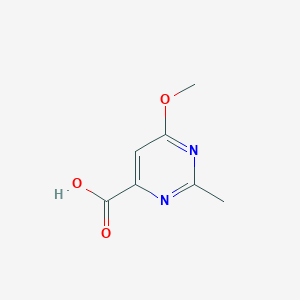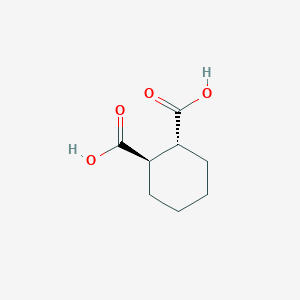![molecular formula C7H5N3O B142335 [1,2,4]Triazolo[1,5-a]pyridin-5-carbaldehyd CAS No. 143307-82-8](/img/structure/B142335.png)
[1,2,4]Triazolo[1,5-a]pyridin-5-carbaldehyd
Übersicht
Beschreibung
[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring with an aldehyde functional group at the 5-position
Wissenschaftliche Forschungsanwendungen
[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Wirkmechanismus
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridine compounds are diverse and depend on the specific derivative. For instance, some derivatives have been found to act as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The interaction of [1,2,4]Triazolo[1,5-a]pyridine compounds with their targets often results in the inhibition of the target’s activity. For example, when acting as JAK1 and JAK2 inhibitors, these compounds prevent the activation of these kinases, thereby disrupting the JAK-STAT signaling pathway .
Biochemical Pathways
The biochemical pathways affected by [1,2,4]Triazolo[1,5-a]pyridine compounds are numerous due to their diverse targets. For instance, when acting as JAK inhibitors, these compounds affect the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth . When acting as RORγt inverse agonists, they influence the Th17 cell differentiation pathway, which is involved in autoimmune diseases .
Pharmacokinetics
The synthesis of these compounds often involves microwave-mediated, catalyst-free reactions , suggesting that they may have good stability and bioavailability
Result of Action
The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyridine compounds’ action depend on their specific targets. For example, when acting as JAK inhibitors, these compounds can disrupt cell signaling, potentially leading to reduced inflammation or slowed cell growth . When acting as RORγt inverse agonists, they can inhibit the differentiation of Th17 cells, potentially reducing autoimmune responses .
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can undergo changes over time, including potential degradation .
Dosage Effects in Animal Models
It is known that the compound can have varying effects at different dosages .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods: Industrial production of [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde typically involves scalable reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times .
Types of Reactions:
Oxidation: The aldehyde group in [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazolo[1,5-a]pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde: Similar structure with the aldehyde group at the 6-position.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness: [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-2-1-3-7-8-5-9-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPWKGEDZQFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438810 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143307-82-8 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)




![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)






